Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
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Overview
Description
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate typically involves the reaction of phenylacetic acid with methanol in the presence of an acid catalyst to form the ester. The dioxolane ring is introduced through a subsequent reaction with 2-methyl-1,3-propanediol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester group can undergo hydrolysis to release the active phenylacetic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Similar structure but with an alcohol group instead of an ester.
1,3-Dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H16O4/c1-13(16-8-9-17-13)11(12(14)15-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
QXQITHNDJRIPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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